molecular formula C13H7ClF2O B1302633 3-Chloro-3',4'-difluorobenzophenone CAS No. 844884-94-2

3-Chloro-3',4'-difluorobenzophenone

Cat. No.: B1302633
CAS No.: 844884-94-2
M. Wt: 252.64 g/mol
InChI Key: IWLJNBOTIFBIRM-UHFFFAOYSA-N
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Description

3-Chloro-3’,4’-difluorobenzophenone is a chemical compound with the molecular formula C13H7ClF2O and a molecular weight of 252.65 g/mol . . The compound consists of a benzophenone core substituted with chlorine and fluorine atoms, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3’,4’-difluorobenzophenone typically involves the acylation of fluorobenzene derivatives. One common method includes the reaction of 3-chlorobenzoyl chloride with 3,4-difluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of 3-Chloro-3’,4’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3’,4’-difluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Scientific Research Applications

3-Chloro-3’,4’-difluorobenzophenone has garnered attention in various scientific research fields due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Chloro-3’,4’-difluorobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds and interact with nucleophilic sites, while the chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-3’,4’-difluorobenzophenone is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, making it a valuable compound in various chemical transformations and applications.

Properties

IUPAC Name

(3-chlorophenyl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLJNBOTIFBIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373904
Record name 3-Chloro-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844884-94-2
Record name 3-Chloro-3',4'-difluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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